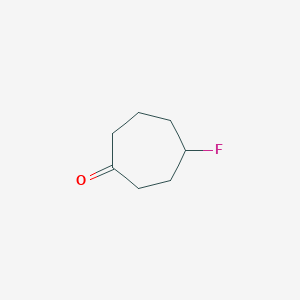

4-Fluorocycloheptan-1-one

Description

Properties

IUPAC Name |

4-fluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNAROVCDHKYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(=O)C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Cycloheptanone Precursors

Direct fluorination of cycloheptanone or its precursors remains underexplored due to the inherent instability of medium-sized rings under harsh fluorination conditions. However, lessons from the synthesis of 4-fluorocyclohexanone via 1,4-cyclohexanedione monoethylene ketal (patent CN107827721B) suggest a potential pathway. Adapting this method would require substituting the six-membered diketone with 1,4-cycloheptanedione monoethylene ketal as the starting material. The proposed steps include:

-

Fluorination of the ketal-protected diketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Mor-DAST).

-

Hydrogenation of the resulting fluorinated intermediate to saturate the ring.

-

Acid-catalyzed deprotection to yield 4-fluorocycloheptan-1-one.

A critical challenge lies in the reduced stability of seven-membered rings compared to their six-membered counterparts, which may lead to lower yields due to side reactions such as ring contraction or expansion.

Electrophilic and Nucleophilic Fluorination

Electrophilic fluorination reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) have been employed in the fluorination of cyclic ketones. For this compound, regioselective fluorination at the 4-position could be achieved via directed ortho-metalation strategies, though this requires pre-functionalization of the cycloheptanone with a directing group (e.g., a trimethylsilyl or boron moiety).

Nucleophilic fluorination using alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents represents another avenue. However, the poor leaving-group ability of hydroxyl groups in cycloheptanone derivatives necessitates activation via intermediates such as triflates or tosylates.

Ring-Closing Approaches with Fluorine Incorporation

Cyclization of Fluorinated Linear Precursors

Constructing the cycloheptane ring with pre-installed fluorine atoms offers a viable alternative. For example, Dieckmann cyclization of fluorinated diesters could yield the desired ketone. A linear precursor such as ethyl 7-fluoro-3-oxoheptanoate could undergo base-induced cyclization, though controlling the regiochemistry of fluorine incorporation remains challenging.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed carbonylative cyclization of fluorinated alkenes or alkynes presents a modern approach. For instance, a fluorinated enyne could undergo cyclocarbonylation in the presence of Pd(0) catalysts to form the cycloheptanone framework. This method benefits from mild conditions and high functional group tolerance but requires specialized ligands to achieve regioselectivity.

Hydrogenation and Deprotection of Fluorinated Intermediates

Hydrogenation of Unsaturated Precursors

The patent CN107827721B highlights the use of palladium on carbon (Pd/C) under hydrogen pressure (1–3 MPa) to reduce unsaturated intermediates. Applying this to a seven-membered system, such as 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene analogs, would require optimization of reaction time and pressure to accommodate increased ring strain (Table 1).

Table 1: Comparative Hydrogenation Conditions for Six- vs. Seven-Membered Rings

Acid-Catalyzed Deprotection

Deprotection of ketal intermediates using hydrochloric acid (30–36% w/w) at 80–100°C is a critical step. For cycloheptanone derivatives, prolonged reflux (24–48 hours) may be necessary to achieve complete deprotection, though this risks acid-catalyzed rearrangements.

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

The larger ring size of cycloheptanone increases conformational flexibility, raising the likelihood of regioisomeric byproducts. For example, fluorination at the 3- or 5-positions may compete with the desired 4-substitution. Mitigation strategies include:

-

Steric directing groups to shield undesired positions.

-

Low-temperature fluorination (–78°C to 0°C) to kinetically favor the 4-position.

Yield Enhancement

The overall yield of this compound is anticipated to be lower than that of 4-fluorocyclohexanone (total yield 5–7% in the patent). Improvements could involve:

-

Microwave-assisted synthesis to accelerate reaction rates.

-

Flow chemistry to minimize decomposition during prolonged heating.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocycloheptan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted cycloheptanones.

Scientific Research Applications

4-Fluorocycloheptan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorocycloheptan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Fluorocycloheptan-1-one with structurally related compounds:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| This compound | 146.18 | 210–215 (est.) | -10 (est.) | Low |

| Cycloheptanone | 112.17 | 179–181 | -8 | Slightly soluble |

| 4-Chlorocycloheptan-1-one | 162.63 | 225–230 (est.) | 5 (est.) | Very low |

| 4-Fluorocyclohexan-1-one | 130.14 | 195–200 | -15 | Low |

Key Observations :

- Boiling Points: Fluorination increases boiling points compared to non-halogenated analogs (e.g., cycloheptanone) due to dipole-dipole interactions. However, 4-chloro analogs exhibit higher boiling points than fluoro derivatives, attributed to chlorine’s larger polarizable electron cloud .

- Solubility: Fluorine’s electronegativity reduces water solubility relative to non-halogenated cycloheptanone, as seen in 4-Fluorocyclohexan-1-one .

Reactivity and Electronic Effects

Fluorine’s electron-withdrawing nature decreases the electron density at the carbonyl group, making this compound less reactive toward nucleophilic additions compared to cycloheptanone. In contrast, 4-Chlorocycloheptan-1-one may exhibit intermediate reactivity due to chlorine’s weaker electronegativity (3.16) .

Metabolic Stability

Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of the C–F bond (485 kJ/mol).

Hazard Profiles

Safety data for fluorinated ketones vary. However, alicyclic fluorinated ketones like this compound may exhibit distinct profiles due to differences in bioavailability and reactivity.

Q & A

Q. What are the established synthetic routes for 4-Fluorocycloheptan-1-one, and what analytical methods are critical for confirming its structure?

Synthesis of this compound typically involves fluorination of cycloheptanone derivatives using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Key steps include:

- Cycloheptanone precursor activation : Introduce fluorine via electrophilic or nucleophilic substitution under anhydrous conditions.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure via ¹H/¹³C NMR (to identify fluorinated carbons and assess ring conformation), FT-IR (C=O stretch ~1700–1750 cm⁻¹), and GC-MS (molecular ion peak at m/z corresponding to C₇H₁₁FO). Purity is validated via HPLC with UV detection .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

- Purity assessment : Combine HPLC (retention time consistency) with Karl Fischer titration (water content <0.1%) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via NMR for decomposition products (e.g., hydrolyzed fluorinated intermediates). Use DSC/TGA to evaluate thermal stability .

Q. What safety protocols are recommended when handling fluorinated ketones like this compound?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent moisture-induced decomposition.

- Emergency procedures : Neutralize spills with sodium bicarbonate and consult Safety Data Sheets (SDS) for fluorinated ketones .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Contradictions in NMR or IR data may arise from conformational flexibility (chair vs. boat cycloheptane conformers) or solvent effects (polar vs. non-polar). To resolve:

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Reactivity modeling : Use Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites.

- Solvent effects : Apply COSMO-RS to simulate solvation energies in polar aprotic solvents (e.g., DMF, THF).

- Transition-state analysis : Map reaction pathways (e.g., nucleophilic addition at the carbonyl) using QM/MM hybrid methods .

Q. How can the stereoelectronic effects of the fluorine substituent in this compound be experimentally probed?

- Electronic effects : Measure ¹⁹F NMR chemical shifts to assess electron-withdrawing capacity. Compare with non-fluorinated analogs.

- Steric interactions : Use NOESY NMR to study spatial proximity between fluorine and adjacent protons.

- Kinetic isotope effects (KIE) : Replace fluorine with deuterium to study its role in rate-determining steps (e.g., enolate formation) .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Directed C–H activation : Use Pd-catalyzed coupling with directing groups (e.g., pyridine auxiliaries).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) for enantioselective α-fluoroketone alkylation.

- Metathesis : Explore ring-opening/closure reactions with Grubbs catalysts to access strained intermediates .

Data Contradiction Analysis

Q. How can conflicting biological activity data for this compound analogs be reconciled?

- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-target profiling : Use CHEMBL or PubChem BioAssay databases to screen for unintended interactions (e.g., kinase inhibition).

- Structural analogs : Compare with 4-fluorocyclohexanone derivatives to isolate ring-size-dependent effects .

Q. What statistical tools are recommended for analyzing multivariate datasets in structure-activity relationship (SAR) studies of this compound?

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area).

- Partial Least Squares Regression (PLSR) : Corrogate substituent effects with bioactivity (e.g., IC₅₀ values).

- Machine learning : Train Random Forest models on PubChem datasets to predict novel bioactive derivatives .

Methodological Best Practices

- Experimental reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) in Electronic Lab Notebooks (ELNs) .

- Data transparency : Deposit raw NMR/HRMS spectra in public repositories (e.g., Figshare, Zenodo) .

- Ethical reporting : Disclose negative results (e.g., failed fluorination attempts) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.